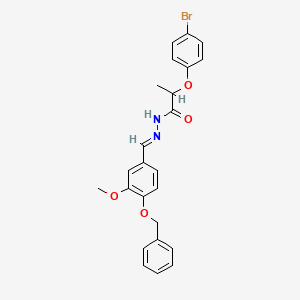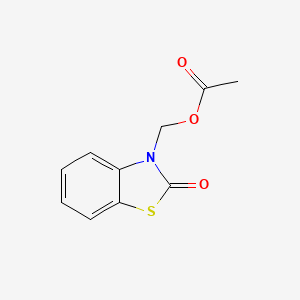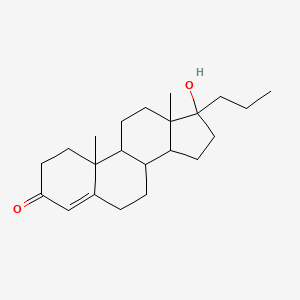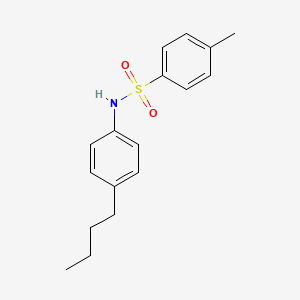
(1R,3R,5R,6R,7S,8R,9S)-6,8,9-Tris(benzyloxy)-2,4,10-trioxaadamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R,5R,6R,7S,8R,9S)-6,8,9-Tris(benzyloxy)-2,4,10-trioxaadamantane is a complex organic compound characterized by its unique adamantane core structure. Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,5R,6R,7S,8R,9S)-6,8,9-Tris(benzyloxy)-2,4,10-trioxaadamantane typically involves multi-step organic reactions. The starting material is often an adamantane derivative, which undergoes a series of functional group transformations to introduce benzyloxy groups at specific positions. Common reagents used in these reactions include benzyl alcohol, strong acids or bases, and various catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(1R,3R,5R,6R,7S,8R,9S)-6,8,9-Tris(benzyloxy)-2,4,10-trioxaadamantane can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of benzyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-substituted adamantane ketones or alcohols, while reduction may produce benzyloxy-substituted adamantane hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (1R,3R,5R,6R,7S,8R,9S)-6,8,9-Tris(benzyloxy)-2,4,10-trioxaadamantane is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study molecular interactions and biological pathways. Its unique structure allows for specific binding to target molecules, facilitating the study of biological processes.
Medicine
In medicine, derivatives of adamantane compounds have been explored for their potential therapeutic properties
Industry
In industrial applications, this compound may be used as a precursor for the synthesis of advanced materials, such as polymers and nanomaterials. Its stability and functional groups make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (1R,3R,5R,6R,7S,8R,9S)-6,8,9-Tris(benzyloxy)-2,4,10-trioxaadamantane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved can include inhibition or activation of specific biological processes, leading to the desired therapeutic or research outcomes.
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent compound with a similar rigid structure.
1,3,5,7-Tetrakis(benzyloxy)adamantane: A derivative with four benzyloxy groups.
2,4,6,8-Tetraoxaadamantane: A derivative with oxygen atoms in the adamantane core.
Uniqueness
(1R,3R,5R,6R,7S,8R,9S)-6,8,9-Tris(benzyloxy)-2,4,10-trioxaadamantane is unique due to its specific substitution pattern and the presence of three benzyloxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
114847-11-9 |
|---|---|
Molecular Formula |
C28H28O6 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
6,8,9-tris(phenylmethoxy)-2,4,10-trioxatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C28H28O6/c1-4-10-19(11-5-1)16-29-22-25-23(30-17-20-12-6-2-7-13-20)27-24(26(22)33-28(32-25)34-27)31-18-21-14-8-3-9-15-21/h1-15,22-28H,16-18H2 |
InChI Key |
QIKGPDYILNCGHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2C3C(C4C(C2OC(O3)O4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Chloro-5-ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992918.png)
![2-amino-7,7-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11992925.png)
![N-[4-[(2-Nitro-benzylidene)-amino]-phenyl]acetamide](/img/structure/B11992930.png)
![2-(1H-benzotriazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11992936.png)


![N,N'-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide](/img/structure/B11992946.png)

![2-((E)-{[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B11992967.png)


![(2Z)-2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-4,4,4-trifluoro-1-phenyl-1,3-butanedione](/img/structure/B11992997.png)
![5-(2-Bromophenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993000.png)
